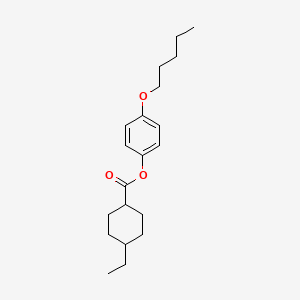![molecular formula C12H8F3N3O2S B15148058 N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15148058.png)
N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a synthetic organic compound that features a thiazole ring and a trifluoroacetamido group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Trifluoroacetamido Group: The trifluoroacetamido group can be introduced via the reaction of an amine with trifluoroacetic anhydride.
Coupling to Benzamide: The final step involves coupling the thiazole and trifluoroacetamido intermediates to a benzamide core using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thioamides.
Aplicaciones Científicas De Investigación
N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE depends on its specific application:
Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: It may interact with specific receptors, altering their conformation and affecting signal transduction pathways.
Comparación Con Compuestos Similares
N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide.
N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)PHENYLAMINE: Similar structure but with an amine group instead of a benzamide.
Uniqueness: N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoroacetamido group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H8F3N3O2S |
|---|---|
Peso molecular |
315.27 g/mol |
Nombre IUPAC |
N-(1,3-thiazol-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)10(20)17-8-3-1-2-7(6-8)9(19)18-11-16-4-5-21-11/h1-6H,(H,17,20)(H,16,18,19) |
Clave InChI |
ZTMOWDFSDXDVCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)NC2=NC=CS2 |
Solubilidad |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(4-bromophenyl)methylidene]-1-tert-butyl-1H-benzimidazol-5-amine](/img/structure/B15147985.png)
![(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B15147991.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147992.png)
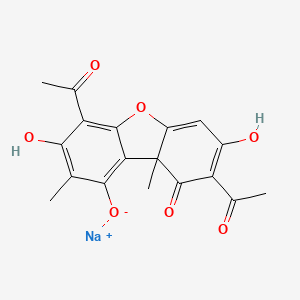
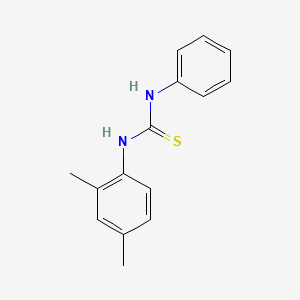
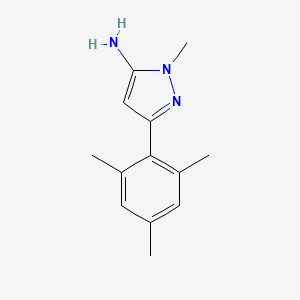
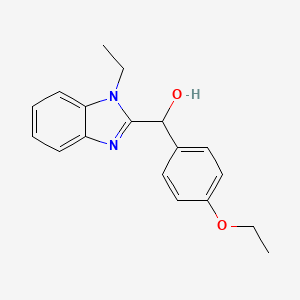
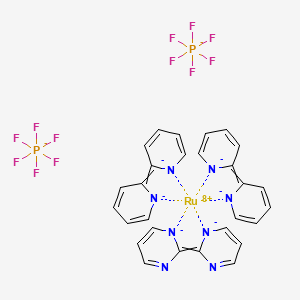
![2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol](/img/structure/B15148036.png)
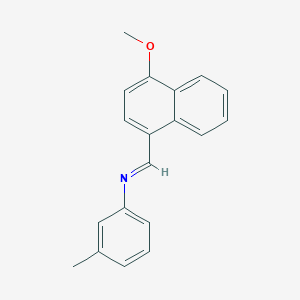
![Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B15148042.png)
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)
